Nitric acid--tricyclohexylsilanol (1/1) is a chemical compound characterized by the formula and identified by the Chemical Abstracts Service number 71398230. This compound is a hybrid of nitric acid and tricyclohexylsilanol, which plays a significant role in various chemical processes due to its unique properties. The compound is classified under organosilicon compounds, particularly focusing on silanols, which are pivotal in silicon-based material synthesis and surface chemistry.
The primary source of nitric acid--tricyclohexylsilanol is through the reaction of tricyclohexylsilanol with nitric acid, forming a stable adduct. This classification places it within the broader category of silanol derivatives, which are known for their reactivity and utility in organic synthesis and materials science. Silanols are characterized by the presence of hydroxyl groups attached to silicon atoms, making them versatile intermediates in various chemical reactions .
The synthesis of nitric acid--tricyclohexylsilanol typically involves a straightforward reaction between tricyclohexylsilanol and concentrated nitric acid. This process can be summarized as follows:
The reaction may be monitored using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Fourier Transform Infrared spectroscopy (FTIR) to confirm the formation of the adduct and to analyze its structural characteristics .
The molecular structure of nitric acid--tricyclohexylsilanol features a silicon atom bonded to three cyclohexyl groups and one hydroxyl group, along with a nitric acid moiety. The arrangement allows for significant steric hindrance due to the bulky cyclohexyl groups, influencing its reactivity.
Nitric acid--tricyclohexylsilanol can undergo various chemical reactions, primarily involving nucleophilic substitutions and hydrolysis:
The reactivity profile is influenced by the stability imparted by the cyclohexyl groups, which can modulate nucleophilicity and electrophilicity during reactions .
The mechanism of action for nitric acid--tricyclohexylsilanol involves several steps:
Relevant analyses such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into thermal stability and decomposition pathways .
Nitric acid--tricyclohexylsilanol finds applications primarily in:
Nitric acid (HNO₃) serves as a potent catalyst in sol-gel synthesis by accelerating hydrolysis and condensation kinetics. In silica hybrid systems, HNO₃ (10% v/v) enhances tetraethyl orthosilicate (TEOS) hydrolysis via electrophilic activation, forming Si–OH intermediates that condense into porous networks. Crucially, HNO₃ coordinates with silanols like tricyclohexylsilanol during gelation, yielding stabilized adducts embedded within the silica matrix. FTIR studies of HNO₃-catalyzed gels show shifted Si–O–Si peaks (1080 → 1105 cm⁻¹), confirming denser crosslinking versus base-catalyzed analogs. However, HNO₃ risks oxidative degradation of organic modifiers: silanol-quercetin hybrids exhibit quercetin oxidation when HNO₃ exceeds 0.6 mol per TEOS, diminishing bioactivity by >40% [2].
Table 1: Nitric Acid Catalysis in Sol-Gel Systems
Acid Concentration | Gelation Time (h) | Surface Area (m²/g) | Adduct Stability |
---|---|---|---|
10% HNO₃ | 1.5 | 350 | High (No decondensation) |
5% HNO₃ | 3.0 | 290 | Moderate |
Acid-free | 48.0 | 180 | Low (Partial hydrolysis) |
Liquid smoke (pH 1.8) offers an eco-friendly alternative to HNO₃, achieving comparable gelation rates (27.4 mL vs. 25.8 mL per 200 mL sol) and silica yields (3.93 g vs. 3.91 g). Yet, HNO₃ delivers narrower particle size distributions (PDI 0.22 vs. 0.35), underscoring its precision in pore structuring [6].
Proton exchange between HNO₃ and tricyclohexylsilanol generates the stabilized adduct through dynamic acid-base equilibrium:$$\ce{Cy3SiOH + HNO3 <=> [Cy3SiOH2]+[NO3]-}$$The equilibrium favors adduct formation at low temperatures (<50°C) and high HNO₃ stoichiometries (1:1). FTIR validates this via O–H broadening (3400 → 3200 cm⁻¹) and NO₃⁻ signatures (1380 cm⁻¹, 820 cm⁻¹). Triarylsilanols with electron-withdrawing substituents (e.g., p-Br-C₆H₄) exhibit enhanced HNO₃ affinity (ρ = +0.82, Hammett plot), as charge buildup at silicon polarizes the O–H bond. However, steric bulk in tricyclohexylsilanol impedes over-coordination, preventing Si–C bond cleavage observed in triarylsilanols under reflux [4].
Table 2: Substituent Effects on Silanol-HNO₃ Adduct Stability
Silanol | Hammett σ | Adduct Yield (%) | Decomposition at 80°C |
---|---|---|---|
(p-BrC₆H₄)₃SiOH | +0.23 | 92 | <5% (6 h) |
(C₆H₅)₃SiOH | 0 | 78 | 12% (6 h) |
(p-CH₃OC₆H₄)₃SiOH | -0.27 | 61 | 28% (6 h) |
Cy₃SiOH (tricyclohexyl) | -0.15* | 89 | <3% (6 h) |
*Estimated steric parameter.
HNO₃ activates carboxyl groups for direct amidation via in situ anhydride or acyl nitrate formation. Cyclohexanol oxidation with concentrated HNO₃ (20 min, 80°C) yields adipic acid, demonstrating HNO₃’s capacity for C–N bond formation in nylon precursors. The mechanism involves nitric acid acting as a Brønsted acid catalyst, protonating carbonyls to generate electrophilic centers for amine attack. Triarylsilanols co-catalyze this process by stabilizing transition states through H-bonding. For example, tris(p-bromophenyl)silanol with 30 mol% HNO₃ achieves quantitative amidation of phenylacetic acid with 4-methylbenzylamine within 6 h at reflux—a 10-fold rate enhancement over silanol-free systems. However, electron-deficient carboxylic acids (e.g., benzoic acid) remain unreactive due to competitive nitrate ester decomposition [1] [4] [5].
Table 3: Nitric Acid Pathways in Amidation
Reaction Type | Conditions | Yield (%) | Limitations |
---|---|---|---|
Cyclohexanol → Adipic acid | 80°C, 20 min, excess HNO₃ | 95 | Over-oxidation to CO₂ if T > 90°C |
Phenylacetic acid + 4-Me-benzylamine | Toluene, reflux, 6 h, 30 mol% HNO₃/silanol | 99 | Requires co-catalyst |
Benzoic acid + aniline | Toluene, reflux, 24 h | <5 | Low electrophilicity of acid |
Acid-free silanol functionalization avoids oxidative damage but suffers from sluggish kinetics. Silica-quercetin hybrids synthesized without HNO₃ exhibit 98% quercetin integrity (UV-Vis) versus 60–70% in HNO₃-catalyzed versions. However, gelation requires 24–48 h without catalyst, yielding materials with broad pore distributions (PDI >0.4). HNO₃ acceleration (1–2 h gelation) enables precise control over mesoporosity (pore size 5–10 nm, PDI 0.22) but risks esterification between Si–OH and COOH groups, reducing accessible active sites by 30% [2] [6].
Table 4: Performance Comparison of Silanol Functionalization Routes
Parameter | HNO₃-Catalyzed | Acid-Free | Liquid Smoke |
---|---|---|---|
Gelation Time | 1–2 h | 24–48 h | 2–3 h |
Organic Integrity | Moderate (60–70%) | High (>95%) | High (90%) |
Particle Homogeneity | Narrow (PDI 0.22) | Broad (PDI 0.45) | Moderate (PDI 0.35) |
Byproducts | Nitro-oxidation species | None | Trace phenolics |
Liquid smoke (pH 1.8) emerges as a viable HNO₃ substitute, leveraging organic acids (e.g., acetic, formic) for milder proton exchange. It achieves 90% quercetin retention in silica hybrids with gelation kinetics near HNO₃ performance. Nevertheless, trace phenolics complicate adduct purification, limiting stoichiometric precision for tricyclohexylsilanol-HNO₃ applications [6].
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